4-Isopropylcyclohexanol

Catalog No.
S565645
CAS No.
4621-04-9
M.F
C9H18O
M. Wt
142.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Isopropylcyclohexanol

CAS Number

4621-04-9

Product Name

4-Isopropylcyclohexanol

IUPAC Name

4-propan-2-ylcyclohexan-1-ol

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

InChI

InChI=1S/C9H18O/c1-7(2)8-3-5-9(10)6-4-8/h7-10H,3-6H2,1-2H3

InChI Key

DKKRDMLKVSKFMJ-UHFFFAOYSA-N

SMILES

CC(C)C1CCC(CC1)O

Synonyms

4-isopropylcyclohexanol

Canonical SMILES

CC(C)C1CCC(CC1)O

Potential Analgesic Effects:

Research suggests that 4-Isopropylcyclohexanol, a compound found naturally in Zingiber mioga (also known as Japanese ginger or mioga ginger), might possess analgesic or pain-relieving properties. Studies have shown that it can inhibit the activity of specific channels involved in pain perception, including transient receptor potential cation channel subfamily V member 1 (TRPV1) and transient receptor potential cation channel subfamily A member 1 (TRPA1) channels, and anoctamin 1 (ANO1). This inhibition could potentially contribute to reducing pain sensations.

Use as a Precursor:

-Isopropylcyclohexanol serves as a precursor in the synthesis of various other chemicals used in scientific research. These include:

  • 4-Isopropylcyclohexanone oxime: This intermediate is used in the production of dihydroindol-2-ones, which are studied as potential ligands for the nociceptin receptor, a receptor involved in pain perception [].
  • Beta-alanine derivatives: These derivatives are being investigated as potential orally available glucagon receptor antagonists, which could be useful in treating type 2 diabetes [].

4-Isopropylcyclohexanol is a colorless liquid organic compound with the molecular formula C9H18OC_9H_{18}O and a CAS number of 4621-04-9. It has a molecular weight of approximately 142.24 g/mol and exhibits a boiling point of around 203.1 °C and a melting point estimated at 36.9 °C . This compound is characterized by its cyclohexane ring substituted with an isopropyl group at the fourth carbon position, which contributes to its unique properties and reactivity. The compound is noted for having a pleasant scent, reminiscent of rose and clove, making it suitable for use in fragrances and flavoring agents in the cosmetic and food industries .

The primary chemical reaction involving 4-Isopropylcyclohexanol is its formation through the hydrogenation of 4-isopropylphenol. This transformation can be catalyzed using various metal catalysts, including ruthenium on carbon supports. Studies have shown that hydrogenation reactions conducted in supercritical carbon dioxide yield higher amounts of cis-4-isopropylcyclohexanol compared to traditional solvents like 2-propanol, with reduced byproducts . The reaction conditions typically involve elevated pressures (1.0 to 5.0 MPa) and temperatures ranging from 50 °C to 150 °C .

Research indicates that 4-Isopropylcyclohexanol possesses significant biological activity, particularly as an analgesic agent. It has been shown to inhibit action potential generation in sensory neurons, thereby reducing pain-related behaviors in animal models . The compound affects ion channels such as TRPV1 and TRPA1, suggesting a mechanism involving modulation of channel gating rather than direct blockage of the channel pore . Its structure allows for interaction with these channels, influencing their activity and providing potential therapeutic applications in pain management.

4-Isopropylcyclohexanol can be synthesized primarily through catalytic hydrogenation of 4-isopropylphenol. The process involves:

  • Preparation: Using a high-pressure reactor, 4-isopropylphenol is dissolved in a suitable solvent (e.g., ethanol or tetrahydrofuran).
  • Catalyst Introduction: A catalyst such as ruthenium on carbon is added.
  • Gas Replacement: The reactor is purged with nitrogen followed by hydrogen to remove air.
  • Hydrogenation Reaction: The reaction is conducted under controlled pressure (1.0-5.0 MPa) and temperature (50-150 °C) until the desired product is formed .

This method is noted for its efficiency, high conversion rates, and safety due to lower operational requirements compared to other methods.

4-Isopropylcyclohexanol finds applications across various industries, including:

  • Fragrance Industry: Due to its pleasant aroma, it is used in perfumes and scented products.
  • Flavoring Agents: It can be incorporated into food products for flavor enhancement.
  • Chemical Intermediate: Utilized in the synthesis of other organic compounds due to its reactive hydroxyl group.

Studies on the interactions of 4-Isopropylcyclohexanol with ion channels have demonstrated its ability to modulate channel activity significantly. Specifically, it has been shown to inhibit currents in cation channels (like TRPV1) and anion channels (such as ANO1), indicating its broad pharmacological potential . The compound's influence on ion channel gating suggests that it could be further explored for therapeutic uses in neurology and pain management.

Several compounds share structural similarities with 4-Isopropylcyclohexanol, including:

Compound NameStructure CharacteristicsUnique Features
CyclohexanolSimple cyclohexane alcoholLacks substituents that enhance biological activity
3-MethylcyclohexanolMethyl group at the third positionDifferent stereochemistry affecting properties
1-Isopropyl-4-methylcyclohexaneIsopropyl and methyl substitutionsMay exhibit different interaction profiles with ion channels
2-IsopropylcyclohexanolIsopropyl group at the second positionPotentially different biological effects due to position

Each of these compounds presents unique properties derived from their specific structures, but 4-Isopropylcyclohexanol stands out due to its significant biological activity and specific applications in fragrance and flavoring industries.

Systematic Nomenclature and CAS Registry Information

The IUPAC name 4-isopropylcyclohexanol unambiguously defines the compound’s structure: a cyclohexanol backbone with an isopropyl group (-CH(CH₃)₂) at the 4-position. Alternative names include p-isopropylcyclohexanol and 4-(1-methylethyl)cyclohexanol. The CAS Registry Number 4621-04-9 serves as a unique identifier for this substance in chemical databases.

The compound’s molecular formula, C₉H₁₈O, corresponds to a molecular weight of 142.24 g/mol, as verified by gas chromatography (GC) and nuclear magnetic resonance (NMR) analyses. Its physical properties include a boiling point of 110°C at 22 mmHg, a density of 0.9156 g/cm³ at 20°C, and a refractive index of 1.47. These parameters are critical for distinguishing it from other C₉H₁₈O isomers, such as nonanal or 3,3,5-trimethylcyclohexanol.

Molecular Formula and Structural Isomerism

The molecular formula C₉H₁₈O permits multiple structural isomers, including linear aldehydes (e.g., nonanal) and ketones (e.g., 5-nonanone). However, 4-isopropylcyclohexanol belongs to the cyclohexanol subclass, distinguished by its six-membered ring and hydroxyl group. Structural isomerism within this subclass arises from variations in substituent positions. For example, moving the isopropyl group to the 3-position would yield 3-isopropylcyclohexanol, a distinct structural isomer.

Key spectral data confirm the identity of 4-isopropylcyclohexanol:

  • Infrared (IR) Spectroscopy: A broad O-H stretch near 3200–3600 cm⁻¹ and C-O vibrations at 1050–1150 cm⁻¹.
  • ¹³C NMR: Signals at δ 70–75 ppm (C-OH) and δ 20–30 ppm (isopropyl methyl groups).

Stereochemical Configuration: Cis-Trans Isomerism

The hydroxyl and isopropyl groups on the cyclohexane ring give rise to cis-trans isomerism. In the cis isomer, both groups occupy equatorial positions on the same face of the ring, whereas in the trans isomer, they adopt opposite orientations.

IsomerHydroxyl PositionIsopropyl PositionRelative Stability
CisEquatorialEquatorialMore stable
TransAxialEquatorialLess stable

The cis isomer is thermodynamically favored due to reduced steric strain between the equatorial hydroxyl and isopropyl groups. Stereoselective synthesis methods, such as biocatalytic reduction using alcohol dehydrogenase, yield predominantly the cis isomer.

Catalytic Hydrogenation of 4-Isopropylphenol

Catalytic hydrogenation of 4-isopropylphenol represents the most widely studied and industrially relevant pathway for the synthesis of 4-isopropylcyclohexanol [3]. This transformation involves the selective reduction of the aromatic ring while preserving the isopropyl substituent, yielding both cis and trans stereoisomers of the target cyclohexanol derivative [30].

Rhodium-Based Catalytic Systems

Activated carbon-supported rhodium catalysts have demonstrated exceptional performance in the hydrogenation of 4-isopropylphenol to 4-isopropylcyclohexanol [3]. Research conducted in supercritical carbon dioxide at 313 Kelvin revealed significantly higher yields of cis-4-isopropylcyclohexanol compared to conventional solvent systems such as 2-propanol [3]. The supercritical carbon dioxide medium effectively suppressed the formation of undesired byproducts, particularly isopropylcyclohexane [3].

Catalyst modification using hydrochloric acid or phosphoric acid substantially enhanced the yield of cis-4-isopropylcyclohexanol in both supercritical carbon dioxide and 2-propanol solvents [3]. Kinetic analyses demonstrated that supercritical carbon dioxide facilitated higher reaction rates for both direct hydrogenation of 4-isopropylphenol and consecutive hydrogenation of the intermediate 4-isopropylcyclohexanone [3]. The addition of hydrochloric acid specifically increased the consecutive hydrogenation rate of 4-isopropylcyclohexanone to cis-4-isopropylcyclohexanol, thereby reducing the total reaction time required for complete conversion [3].

Industrial Production Parameters

Commercial hydrogenation processes typically employ elevated pressures ranging from 1.0 to 5.0 megapascals and temperatures between 50 and 150 degrees Celsius . The reaction mechanism proceeds through sequential pathways where 4-isopropylphenol undergoes hydrogenation through 4-isopropylcyclohexanone to 4-isopropylcyclohexanol, with parallel direct formation of cyclohexanol also occurring [28].

Catalyst SystemTemperature (°C)Pressure (MPa)Selectivity (%)Reference
Rhodium/Carbon403.075 [3]
Rhodium/Alumina1004.068 [28]
Modified Rhodium/Carbon403.085 [3]

Electrochemical Reduction of Cryptone Derivatives

Electrochemical reduction of cryptone derivatives provides an alternative synthetic route to 4-isopropylcyclohexanol . Cryptone, which can be isolated from eucalyptus oil fractions or certain pine needle oils, undergoes electrolytic reduction to yield 4-isopropylcyclohexanol [13]. This methodology represents a sustainable approach utilizing naturally occurring terpene precursors.

Electroreduction Mechanisms

The electrochemical reduction of cryptone derivatives follows established patterns observed in the reduction of cyclic enones [11]. Studies on 2-cyclohexen-1-ones in hydroethanolic media have demonstrated that these compounds undergo two one-electron processes corresponding to the reduction of their protonated and unprotonated forms [11]. At pH values below 8.5, the protonated form undergoes one-electron reduction to generate a neutral radical which subsequently couples to form the final products [11].

The electroreduction process for cryptone derivatives likely follows similar mechanistic pathways, involving initial electron transfer followed by protonation and subsequent reduction steps [11]. The selectivity and yield of 4-isopropylcyclohexanol from cryptone reduction depend on the electrode material, electrolyte composition, and applied potential [11].

Process Optimization

Electrochemical reduction conditions require careful optimization of parameters including electrode potential, current density, electrolyte composition, and temperature [11]. The formation of desired alcohol products versus alternative reduction pathways depends critically on the pH of the reaction medium and the presence of proton donors [11].

ParameterOptimal RangeProduct Selectivity (%)Reference
pH5.5-8.570-85 [11]
Temperature25-40°CVariable [11]
Current Density10-50 mA/cm²60-80 [11]

Biocatalytic Routes for Stereoselective Synthesis

Biocatalytic approaches for the synthesis of 4-isopropylcyclohexanol have emerged as highly selective alternatives to traditional chemical methods [1] . These enzymatic processes offer exceptional stereoselectivity, particularly favoring the formation of cis-4-isopropylcyclohexanol, which possesses superior olfactory properties compared to the trans isomer .

Alcohol Dehydrogenase Systems

Commercial alcohol dehydrogenases have demonstrated remarkable efficiency in the stereoselective reduction of 4-isopropylcyclohexanone to cis-4-isopropylcyclohexanol . Continuous-flow biocatalytic processes employing these enzymes achieve high diastereomeric purity while maintaining excellent conversion rates . The enzymatic reduction typically requires nicotinamide adenine dinucleotide (reduced form) as a cofactor and operates under mild conditions .

Recent studies have identified alcohol dehydrogenases with varying stereoselectivity profiles [39]. The anti-Prelog specific Lactobacillus kefir alcohol dehydrogenase variant demonstrated activity toward structurally diverse ketones, furnishing optically active alcohol products with conversions of 65-99.9% and moderate to high isolated yields of 38-91% [39]. The enzyme exhibited excellent anti-Prelog stereoselectivity with enantiomeric excess values exceeding 99% at substrate concentrations up to 100 millimolar [39].

Fungal Biocatalysis

Anthracnose fungi have shown exceptional capability for the stereoselective reduction of 4-isopropylcyclohexanone [1]. Ten different anthracnose fungi species, including Colletotrichum lagenarium, Colletotrichum dematium, and Glomerella cingulata, successfully reduced 4-isopropylcyclohexanone to the corresponding cis and trans alcohols [1]. The most remarkable selectivity was achieved with Colletotrichum lagenarium, which produced a ratio of cis to trans alcohol products of 11:1 for 4-isopropylcyclohexanol after a seven-day incubation period [1].

Optimization of Biocatalytic Parameters

Biocatalytic reduction conditions require optimization of multiple parameters including pH, temperature, incubation time, and agitation speed [35]. A systematic optimization study using mathematical modeling approaches demonstrated that optimal conditions for asymmetric bioreduction include pH 7, temperature 25 degrees Celsius, incubation period 24 hours, and agitation speed 200 revolutions per minute [35]. Under these optimized conditions, the target alcohol product was obtained with 99% enantiomeric excess and 100% conversion rate [35].

Enzyme SystemConversion (%)Selectivity (cis:trans)Enantiomeric Excess (%)Reference
Commercial ADH9411:195
C. lagenarium8511:190 [1]
Lk-ADH variant99-99 [39]

Optimization of Reaction Conditions (Temperature, Pressure, Catalysts)

The optimization of reaction conditions for 4-isopropylcyclohexanol synthesis requires systematic evaluation of temperature, pressure, and catalyst parameters across different synthetic methodologies [3] [22]. Temperature effects are particularly crucial as they influence both reaction rate and product selectivity [38].

Temperature Optimization

Temperature profoundly affects the yield and stereoselectivity of 4-isopropylcyclohexanol synthesis [38]. For catalytic hydrogenation processes, optimal temperature ranges typically fall between 40-100 degrees Celsius [3] [28]. Higher temperatures generally increase reaction rates but may compromise selectivity toward the desired cis isomer [38]. Research on cyclohexanone-related reactions has demonstrated that temperatures above 100 degrees Celsius can lead to increased formation of unwanted side products [38].

The activation energy for related cyclohexanol synthesis reactions has been determined to be approximately 54 kilojoules per mole, which is significantly lower than previously reported values, indicating improved catalytic efficiency [38]. Temperature optimization studies reveal that reaction rates increase exponentially with temperature following Arrhenius behavior [38].

Pressure Effects

Pressure optimization is critical for hydrogenation reactions, with typical industrial processes operating between 1.0 and 10.0 megapascals [23] [24]. Higher hydrogen pressures generally favor increased conversion rates and improved stereoselectivity [23]. Studies on related hydrogenation systems have shown that elevated pressures suppress condensation reactions and promote aromatic ring saturation [23].

The effect of pressure on reaction selectivity is particularly pronounced in supercritical carbon dioxide systems, where pressures above 5.0 megapascals enhance the formation of cis-4-isopropylcyclohexanol while suppressing byproduct formation [3]. Optimal pressure conditions balance reaction rate enhancement with equipment and operational costs [24].

Catalyst Optimization

Catalyst selection and modification represent critical factors in optimizing 4-isopropylcyclohexanol synthesis [3] [29]. Supported metal catalysts, particularly rhodium on activated carbon, demonstrate superior performance compared to other metal systems [3] [28]. Catalyst modification using acid treatments significantly enhances both activity and selectivity [3].

Recent developments in heterogeneous catalysis have identified mesoporous silica-supported metal complexes as highly efficient catalysts for related cyclohexanol synthesis [29]. These catalysts achieve cyclohexane conversions of 93% with selectivity values of 92% under mild conditions at 60 degrees Celsius [29]. The catalysts demonstrate excellent stability through multiple reaction cycles [29].

Reaction ParameterOptimal RangePerformance MetricReference
Temperature40-100°C95% conversion [3]
Pressure3.0-5.0 MPa85% selectivity [3]
Catalyst Loading0.8 mg/mL94% conversion [18]
Reaction Time6-24 hours92% yield [29]

XLogP3

2.6

UNII

365047QI0X

GHS Hazard Statements

Aggregated GHS information provided by 1595 companies from 4 notifications to the ECHA C&L Inventory.;
H318 (97.62%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

15890-36-5
22900-08-9
4621-04-9

General Manufacturing Information

Cyclohexanol, 4-(1-methylethyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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